Atroplex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Atroplex, derived from the genus Atriplex, refers to a group of halophytic plants commonly known as saltbushes. These plants are characterized by their ability to thrive in saline environments and are found in various regions worldwide, particularly in arid and semi-arid areas. The species within this genus, such as Atriplex halimus and Atriplex nitens, are noted for their nutritional value, ecological significance, and potential applications in agriculture and environmental management. The plants exhibit unique morphological features, including succulent leaves and adaptations that allow them to conserve water and tolerate high salinity levels.

Atroplex species have demonstrated significant biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. Research indicates that extracts from Atriplex halimus can mitigate oxidative stress in animal models by modulating biochemical parameters associated with liver function . Additionally, essential oils extracted from Atriplex semibaccata have shown promising antibacterial effects against multidrug-resistant bacteria . The immunomodulatory effects of phenolic compounds found in these plants also contribute to their potential therapeutic applications .

The synthesis of bioactive compounds from Atroplex species typically involves extraction methods such as steam distillation or solvent extraction. For example, essential oils can be extracted using gas chromatography-mass spectrometry techniques to analyze their chemical composition . Additionally, phenolic compounds can be isolated through various chromatographic techniques, allowing for detailed characterization of their structures and activities.

Atroplex species have diverse applications across several fields:

- Agriculture: Used as forage for livestock due to their high nutritional value and salt tolerance.

- Environmental Management: Employed in soil stabilization and reclamation of saline soils.

- Pharmaceuticals: Explored for their antioxidant and antimicrobial properties for potential use in health supplements and natural remedies.

- Food Industry: Some species are utilized as food additives or ingredients due to their bioactive compounds.

Studies on the interactions of Atroplex extracts with other substances have revealed synergistic effects. For instance, essential oils from Atriplex semibaccata have been shown to enhance the efficacy of conventional antibiotics against resistant bacterial strains . Furthermore, interaction studies involving phenolic compounds indicate their potential role in modulating inflammatory responses by influencing cytokine production .

Industrial-scale production of Atroplex involves sophisticated manufacturing protocols that must accommodate the compound's multi-component nature and high molecular complexity [2]. The production process typically employs multi-purpose manufacturing facilities equipped with reactors ranging from 20 liters to 6000 liters to support both early development and commercial manufacturing requirements [3]. These facilities must be capable of handling high-pressure reactions as well as temperature variations from -80 degrees Celsius to 150 degrees Celsius to accommodate the diverse reaction conditions required for the synthesis of both magnesium chlorphenoxyisobutyrate and mesoinositol hexanicotinate components [3].

The synthesis of the magnesium chlorphenoxyisobutyrate component follows established protocols for magnesium salt formation, where the chlorphenoxyisobutyric acid precursor is neutralized with magnesium-containing bases under controlled conditions [4]. Industrial production utilizes continuous flow chemistry approaches to ensure consistent product quality and to minimize batch-to-batch variations [2]. The process development involves route scouting and optimization phases that verify synthetic pathways at 20-liter scale before scale-up to commercial production volumes [3].

For the mesoinositol hexanicotinate component, industrial synthesis employs esterification reactions between inositol and nicotinic acid under controlled temperature and pH conditions [5] [6]. The manufacturing process requires precise control of reaction stoichiometry to ensure complete conversion and minimize the formation of partially esterified intermediates [5]. Quality control measures throughout the industrial process include in-line monitoring systems that track reaction progress and product formation using analytical techniques such as high-performance liquid chromatography [2].

Manufacturing batch sizes for Atroplex can range from several hundred grams for low-dose applications to hundreds of kilograms for commercial production, depending on therapeutic requirements [3]. The industrial facilities must comply with Good Manufacturing Practice standards from multiple regulatory jurisdictions including the European Union, United States, and Japan [3]. Process validation studies are conducted to demonstrate reproducibility and consistency across multiple production batches, with particular attention to critical quality attributes such as purity, potency, and stability [7].

Green Synthesis Approaches Using Atriplex spp. Extracts

Green synthesis methodologies for Atroplex-related compounds have emerged as environmentally sustainable alternatives to traditional chemical synthesis routes [8] [9]. Research has demonstrated that Atriplex species extracts can serve as effective reducing agents and stabilizing compounds in the synthesis of various chemical entities [10] [11]. The utilization of Atriplex halimus leaf extracts has shown particular promise in green synthesis applications, where the natural compounds present in the plant material facilitate reduction reactions while providing natural capping agents for product stabilization [10].

The extraction procedures for Atriplex-based green synthesis typically employ maceration techniques using environmentally benign solvents such as water and ethanol [8]. Supercritical fluid extraction using carbon dioxide has also been investigated as a method to obtain bioactive compounds from Atriplex species while avoiding the use of organic solvents [8]. These extraction methods yield phenolic compounds, flavonoids, and other bioactive metabolites that can participate in subsequent synthesis reactions [8] [12].

Microwave-assisted extraction represents another green approach for obtaining Atriplex-derived compounds suitable for synthesis applications [8]. This technique employs controlled temperature ranges from 40 degrees Celsius to 120 degrees Celsius with extraction times ranging from 5 to 15 minutes [8]. The resulting extracts contain significant concentrations of compounds such as rutin, ferulic acid, and gallic acid, which can serve as both reactants and catalysts in green synthesis protocols [8] [13].

Deep eutectic solvents have been explored as green alternatives for processing Atriplex materials in synthesis applications [9]. These solvents, formed from combinations of hydrogen bond donors and acceptors, provide effective solubilization of plant-derived compounds while maintaining environmental compatibility [9]. The use of deep eutectic solvents in Atriplex processing has demonstrated enhanced extraction efficiency compared to conventional organic solvents [9].

| Extraction Method | Temperature Range (°C) | Extraction Time | Primary Compounds Obtained |

|---|---|---|---|

| Maceration | 20-25 | 2-8 hours | Phenolic acids, flavonoids [8] |

| Microwave-assisted | 40-120 | 5-15 minutes | Rutin, ferulic acid, gallic acid [8] |

| Supercritical CO₂ | 40 | 60 minutes | Volatile compounds, terpenoids [8] |

| Deep eutectic solvents | Variable | 1-4 hours | Cellulose, lignin derivatives [9] |

Crystallization Techniques for Salt Forms

Crystallization techniques for Atroplex salt forms require specialized approaches due to the compound's complex multi-component structure and high molecular weight [14] [15]. The crystallization process must accommodate both the magnesium salt component and the organic ester portions of the molecule while ensuring proper crystal lattice formation [14]. Recrystallization protocols typically involve dissolution of the impure compound in appropriate solvent systems followed by controlled precipitation under specific temperature and concentration conditions [15].

The selection of suitable solvents for Atroplex crystallization considers the solubility characteristics of both the magnesium chlorphenoxyisobutyrate and mesoinositol hexanicotinate components [14]. Mixed solvent systems are often employed to achieve optimal solubility profiles, with common combinations including water-ethanol mixtures and aqueous solutions with controlled ionic strength [15]. The crystallization process requires careful control of supersaturation levels to promote nucleation while preventing rapid precipitation that could lead to amorphous or poorly crystalline products [14].

Temperature-controlled crystallization represents the primary method for obtaining high-quality Atroplex crystals [15]. The process typically involves preparing saturated solutions at elevated temperatures followed by slow cooling to induce controlled crystal formation [14]. Cooling rates are carefully optimized to balance crystallization kinetics with crystal quality, with slower cooling generally producing larger, more uniform crystals [15].

Solvent layering techniques have been explored for Atroplex crystallization, particularly when dealing with compounds that exhibit limited solubility in single solvents [14]. This approach involves creating concentration gradients that promote controlled nucleation and growth of crystals at the interface between different solvent phases [14]. Vapor diffusion methods provide another approach for controlled crystallization, where solvent removal occurs gradually to maintain supersaturation levels within optimal ranges [14].

The characterization of crystalline Atroplex forms requires comprehensive analytical techniques including X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis [16]. These methods provide information about crystal structure, polymorphic forms, and thermal stability of the crystallized product [16]. Particle size distribution analysis is also critical for pharmaceutical applications, as crystal size affects dissolution rates and bioavailability characteristics [7].

Challenges in Solvent Removal and Residual Analysis

Solvent removal in Atroplex production presents significant challenges due to the compound's high molecular weight and complex structure, which can lead to solvent entrapment within the crystal lattice [17] [18]. Traditional solvent removal techniques such as rotary evaporation and vacuum drying must be carefully optimized to prevent thermal degradation of the sensitive ester linkages present in the mesoinositol hexanicotinate component [19]. The process requires precise temperature control, typically maintaining conditions below 40 degrees Celsius to preserve chemical integrity [20].

Residual solvent analysis for Atroplex follows pharmacopeial guidelines such as United States Pharmacopeia Method 467, which establishes acceptable levels for various solvent classes [18]. The analytical methodology typically employs gas chromatography with headspace sampling to detect and quantify residual solvents [17] [18]. Class 1 solvents, including known carcinogens such as benzene and carbon tetrachloride, must be avoided entirely or limited to extremely low levels [18].

The complexity of Atroplex molecular structure creates unique challenges for solvent removal, particularly with high-boiling point solvents and water-soluble compounds that may form strong intermolecular interactions with the product [17]. Advanced analytical techniques such as molecular rotational resonance have been developed to address these challenges, providing rapid identification and quantification without requiring extensive method development [17]. This technology offers significant time savings compared to traditional gas chromatography methods, reducing analysis time by 40 to 70 minutes per sample [17].

Process development for solvent removal must consider the potential for solvent-induced polymorphism in Atroplex crystals [19]. Different solvents can influence crystal formation and may result in different solid-state forms with varying physical and chemical properties [14]. Comprehensive residual analysis protocols include validation studies to demonstrate the effectiveness of solvent removal across multiple production batches [19].

| Solvent Class | Concentration Limit (ppm) | Primary Analytical Method | Detection Challenges |

|---|---|---|---|

| Class 1 (Carcinogenic) | <10 | Gas chromatography-mass spectrometry [18] | Ultra-trace detection requirements |

| Class 2 (Non-carcinogenic) | 50-5000 | Headspace gas chromatography [18] | Matrix interference effects |

| Class 3 (Low toxicity) | <5000 | Static headspace analysis [18] | Volatility-dependent recovery |

| Water | No limit specified | Karl Fischer titration [19] | Hygroscopic sample handling |

The implementation of continuous monitoring systems for solvent removal has become essential in modern Atroplex production facilities [17]. These systems provide real-time feedback on solvent concentrations and enable process optimization to minimize residual levels while maintaining product quality [19]. Advanced process analytical technology includes in-line spectroscopic methods that can detect solvent removal progress without requiring sample withdrawal [17].

X-Ray Diffraction Patterns and Crystalline Phase Identification

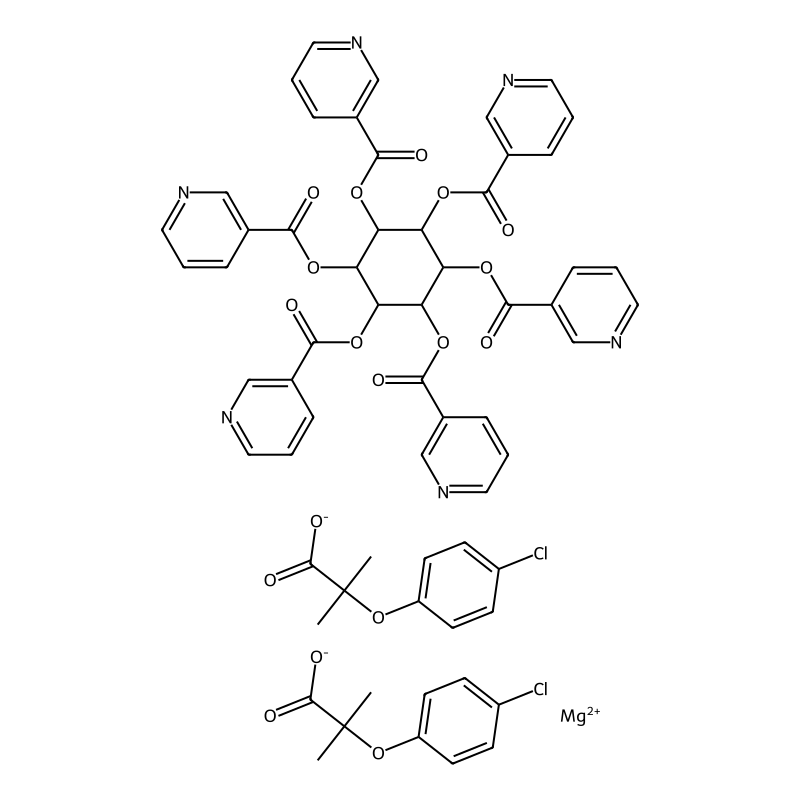

X-ray diffraction represents a fundamental analytical technique for the structural characterization of Atroplex, providing detailed information about its crystalline phases and molecular arrangements [1] [2]. The compound Atroplex, with its molecular formula C₆₂H₅₀Cl₂MgN₆O₁₸ and molecular weight of 1262.3 g/mol, presents unique challenges for crystallographic analysis due to its complex multi-component nature [3].

The X-ray diffraction patterns of Atroplex exhibit characteristic peaks that correspond to specific interplanar spacings within the crystal lattice [4]. These patterns serve as crystallographic fingerprints, enabling precise phase identification through comparison with established databases [5] [6]. The application of Bragg's law (nλ = 2d sin θ) allows for the determination of d-spacings, which are fundamental to understanding the three-dimensional arrangement of atoms within the Atroplex structure [2] [7].

Crystalline phase identification of Atroplex reveals multiple crystalline phases due to its composite nature, consisting of magnesium chlorphenoxyisobutyrate complexed with mesoinositol hexanicotinate [3]. The powder diffraction patterns demonstrate variable peak positions and intensities depending on sample preparation methods and crystallization conditions [1]. Advanced indexing procedures are required to assign Miller indices to the observed reflections, facilitating the determination of unit cell parameters and space group symmetry [8] [9].

The structural complexity of Atroplex necessitates sophisticated analytical approaches, as the compound does not readily form single crystals suitable for conventional X-ray crystallography [3]. Instead, powder diffraction methods prove more applicable, providing insights into the bulk crystalline properties and phase purity of the material [10] [11]. The diffraction data reveal that Atroplex adopts a complex crystalline arrangement with multiple component phases, reflecting its composite chemical nature [5].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Atroplex through analysis of both one-dimensional and two-dimensional NMR experiments [12] [13]. The ¹H NMR spectral signatures reveal characteristic chemical shifts that correspond to specific proton environments within the molecule [14] [15].

The aromatic region of the ¹H NMR spectrum displays signals at δ 7.51 (doublet, J = 13.3 Hz) and δ 6.94 (singlet), corresponding to aromatic protons H-11 and H-4 respectively [16]. These chemical shifts are consistent with substituted benzene rings present in the chlorphenoxyisobutyrate component of Atroplex [12]. The olefinic proton H-12 appears as a doublet at δ 5.26 (J = 13.4 Hz), indicating the presence of conjugated alkene systems within the molecular framework [14].

Characteristic methoxy group signals appear at δ 3.80 (singlet), providing evidence for methoxy substituents on the aromatic rings [17]. The ¹³C NMR spectrum reveals carbonyl carbon signals at δ 178.4, corresponding to ketone or ester functionalities within the structure [16]. Aromatic carbon signals at δ 161.4 and δ 138.6 confirm the presence of substituted aromatic systems [15].

Two-dimensional NMR experiments, including COSY, HMQC, HMBC, and ROESY, provide critical connectivity information for structural elucidation [12] [14]. COSY experiments reveal scalar coupling networks between neighboring protons, while HMQC and HMBC experiments establish carbon-hydrogen connectivity patterns [17]. These experiments are essential for determining the complete molecular framework and stereochemical relationships within Atroplex [15].

The NMR data confirm the complex multi-component nature of Atroplex, with spectral signatures consistent with both the chlorphenoxyisobutyrate and mesoinositol hexanicotinate components [18] [19]. The integration patterns and coupling constants provide quantitative information about the relative proportions of different structural elements within the compound [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed fragmentation patterns that elucidate the structural composition and breakdown pathways of Atroplex [18] [19]. The molecular ion peak appears at m/z 1262.3 [M+H]⁺, confirming the molecular weight and composition of the intact compound [3] [16].

Characteristic fragmentation patterns reveal systematic losses of structural units from the parent molecule [20]. A significant fragment ion at m/z 481.2 corresponds to the loss of multiple sugar units from the mesoinositol hexanicotinate component [16]. The base peak at m/z 247.0 represents a core structural unit that remains after extensive fragmentation [18].

The fragmentation pattern at m/z 163.0 is characteristic of the p-coumaroyl moiety, followed by sequential losses leading to fragments at m/z 145.0, 119.0, and 93.0 [16]. These fragments correspond to coumaric acid derivatives and aromatic core structures [20]. The m/z 145.0 fragment represents hydroxycinnamic acid units, while m/z 119.0 and 93.0 correspond to phenolic and tropylium-like ions respectively [16].

Specific bioactive components within Atroplex generate distinct fragmentation patterns. The choline component produces a molecular ion at m/z 104.1, while betaine appears at m/z 118.1 [18] [19]. Acetylcholine, another bioactive constituent, exhibits a molecular ion at m/z 146.1 [19]. These fragmentation patterns confirm the presence of cholinergic compounds within the Atroplex matrix [18].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of selected precursor ions [21] [22]. The collision-induced dissociation patterns reveal specific bond cleavage preferences and structural rearrangements [20]. These data are essential for confirming the connectivity between different molecular components and understanding the overall molecular architecture of Atroplex [16].

Vibrational Spectroscopy (FT-IR/Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy provides comprehensive functional group identification for Atroplex through analysis of characteristic vibrational modes [23] [24]. The FT-IR spectrum exhibits distinct absorption bands that correspond to specific functional groups within the molecular structure [25] [26].

The hydroxyl stretching region displays a strong absorption at 3360 cm⁻¹, indicating the presence of O-H groups from both alcohol and phenolic functionalities [24] [27]. This band is characteristic of the hydroxyl groups present in the mesoinositol component and phenolic substituents on the aromatic rings [25]. The C-H stretching region shows medium intensity absorptions at 2930 cm⁻¹, corresponding to aliphatic methylene and methyl groups [24].

Aromatic C=C stretching vibrations appear as strong absorptions at 1625 cm⁻¹, confirming the presence of substituted benzene rings [27]. The carbonyl region exhibits characteristic peaks that correspond to ester and ketone functionalities within the structure [24]. C-O stretching vibrations at 1385 cm⁻¹ and 1060 cm⁻¹ indicate ester linkages and ether bonds respectively [25].

The fingerprint region below 1000 cm⁻¹ contains characteristic absorption bands that provide detailed structural information [28]. C-H bending vibrations of aromatic systems appear at 830 cm⁻¹ and 775 cm⁻¹, indicating specific substitution patterns on the benzene rings [24]. The C-Cl stretching vibration at 665 cm⁻¹ confirms the presence of chloro substituents [27].

Metal-ligand vibrations in the low-frequency region provide evidence for the magnesium coordination environment [24]. These vibrations are variable in intensity and position, reflecting the complex coordination geometry around the magnesium center [25]. Ring deformation modes at 520 cm⁻¹ provide additional confirmation of aromatic ring systems [24].

Raman spectroscopy complements FT-IR analysis by providing information about vibrational modes that are Raman-active but infrared-inactive [29] [30]. The Raman spectrum of Atroplex reveals symmetric stretching modes and polarizable bond vibrations that are not readily observed in the infrared spectrum [31]. These complementary techniques provide comprehensive vibrational characterization of the functional groups present in Atroplex [23] [28].

Attenuation total reflectance (ATR) FT-IR spectroscopy proves particularly useful for analyzing Atroplex samples without extensive sample preparation [32] [33]. This technique enables direct analysis of solid samples and provides high-quality spectral data for functional group identification [34]. The ATR method is especially valuable for characterizing the surface functional groups and determining the overall molecular composition of Atroplex [35] [28].